

An In-Depth Technical Guide to Safinamide-d4: Chemical Structure and Properties

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Compound of Interest

Compound Name: Safinamide-d4-1

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Introduction

Safinamide-d4 is the deuterium-labeled analogue of Safinamide, a multimodal drug utilized in the management of Parkinson's disease. Its primary application in a research and development setting is as an internal standard for the precise quantification of Safinamide in biological matrices during pharmacokinetic and metabolic studies. The stable isotope labeling enhances the accuracy of mass spectrometry and liquid chromatography analyses. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Safinamide-d4, as well as the pharmacological context of its parent compound, Safinamide.

Chemical Structure and Properties

Safinamide-d4 is structurally identical to Safinamide, with the exception of four deuterium atoms replacing hydrogen atoms on the phenyl ring of the benzylamine moiety. This substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based assays.

Table 1: General Chemical Properties of Safinamide-d4

Property	Value	Reference(s)
IUPAC Name	(2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl-d4]methyl]amino]propanamide	[1]
Synonyms	Xadago-d4, (2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]-propanamide	[2]
Molecular Formula	C ₁₇ H ₁₅ D ₄ FN ₂ O ₂	[3]
Molecular Weight	306.37 g/mol	[3]
CAS Numbers	1147299-69-1, 2748522-33-8, 1147299-63-5	[3][4][5]
Appearance	White to off-white solid	[6]

Table 2: Physicochemical Properties of Safinamide-d4 and Safinamide

Property	Safinamide-d4	Safinamide	Reference(s)
Melting Point	Data not available	208-212 °C	[7]
Boiling Point (Predicted)	Data not available	476.7 ± 40.0 °C	[7]
pKa (Predicted)	Data not available	16.03 ± 0.50	[7]
Solubility	Soluble in DMSO and Methanol	Soluble in DMSO (up to 50 mg/ml)	[6][7][8]
Optical Rotation	[α] _D = +6.0°	Data not available	[4]
Storage Conditions	2-8°C or -20°C	Inert gas (nitrogen or Argon) at 2–8 °C	[8][9]

Pharmacological Profile of Safinamide

Safinamide exhibits a unique dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, which are crucial in the pathophysiology of Parkinson's disease.^[10]

Dopaminergic Mechanism: MAO-B Inhibition

Safinamide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).^[11] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration and prolongs the action of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.^{[11][12]} This targeted inhibition avoids the side effects associated with non-selective MAO inhibitors.^[13]

Non-Dopaminergic Mechanism: Modulation of Ion Channels and Glutamate Release

Safinamide also modulates voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.^[14] This action leads to a reduction in the pathological release of the excitatory neurotransmitter glutamate.^[10] Excessive glutamatergic activity is implicated in neuronal excitotoxicity and the development of motor complications in Parkinson's disease. By dampening this overactivity, Safinamide may contribute to its observed efficacy in improving motor function and reducing dyskinesia.^[15]

Table 3: Pharmacokinetic Properties of Safinamide

Parameter	Value	Reference(s)
Bioavailability	~95%	^[7]
Time to Peak Plasma Concentration (T _{max})	2-4 hours	
Plasma Protein Binding	88-90%	
Volume of Distribution (V _d)	~165 L	
Terminal Half-life (t _{1/2})	20-30 hours	

Experimental Protocols

Synthesis of Safinamide

A general, enantioselective synthesis of Safinamide has been reported, typically starting from L-alaninamide.^[16] The key step involves the reductive amination of 4-[(3-fluorobenzyl)oxy]benzaldehyde with L-alaninamide.^[17] While a specific protocol for the deuteration of Safinamide to produce Safinamide-d4 is not readily available in the public domain, it would likely involve the use of a deuterated precursor of the 4-[(3-fluorobenzyl)oxy]benzaldehyde.

A representative synthetic scheme for non-deuterated Safinamide is as follows:

- **Preparation of the Schiff Base:** L-alanine amide hydrochloride is reacted with 4-(3-fluorobenzyl)oxybenzaldehyde in the presence of a base like triethylamine in a suitable solvent such as methanol.^[17]
- **Reduction:** The resulting imine is then reduced to the secondary amine using a reducing agent like potassium borohydride.^[17]
- **Purification:** The final product is purified through recrystallization to yield highly pure (S)-2-[4-(3-fluorobenzyl)oxy]benzylamino]propanamide (Safinamide).^[17]

Analytical Method: Quantification by UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Safinamide in biological samples, utilizing Safinamide-d4 as an internal standard.

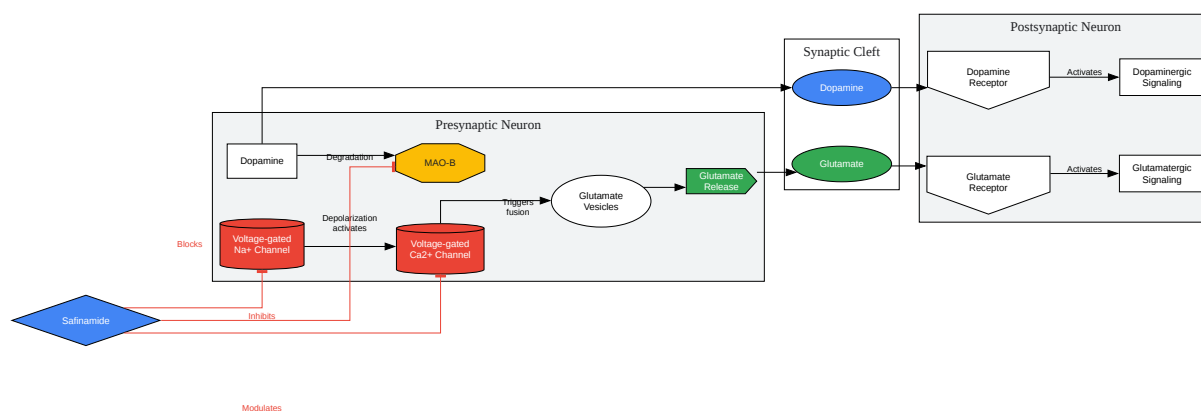
- **Chromatographic Conditions:**
 - **Column:** A suitable reversed-phase column.
 - **Mobile Phase:** A gradient of aqueous and organic solvents, such as water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - **Flow Rate:** Optimized for the specific column and system.
 - **Injection Volume:** Typically in the microliter range.

- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Safinamide and Safinamide-d4 to ensure selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Safinamide's Dual Mechanism of Action

The following diagram illustrates the dual mechanism of action of Safinamide at the neuronal synapse, highlighting its effects on both the dopaminergic and glutamatergic systems.

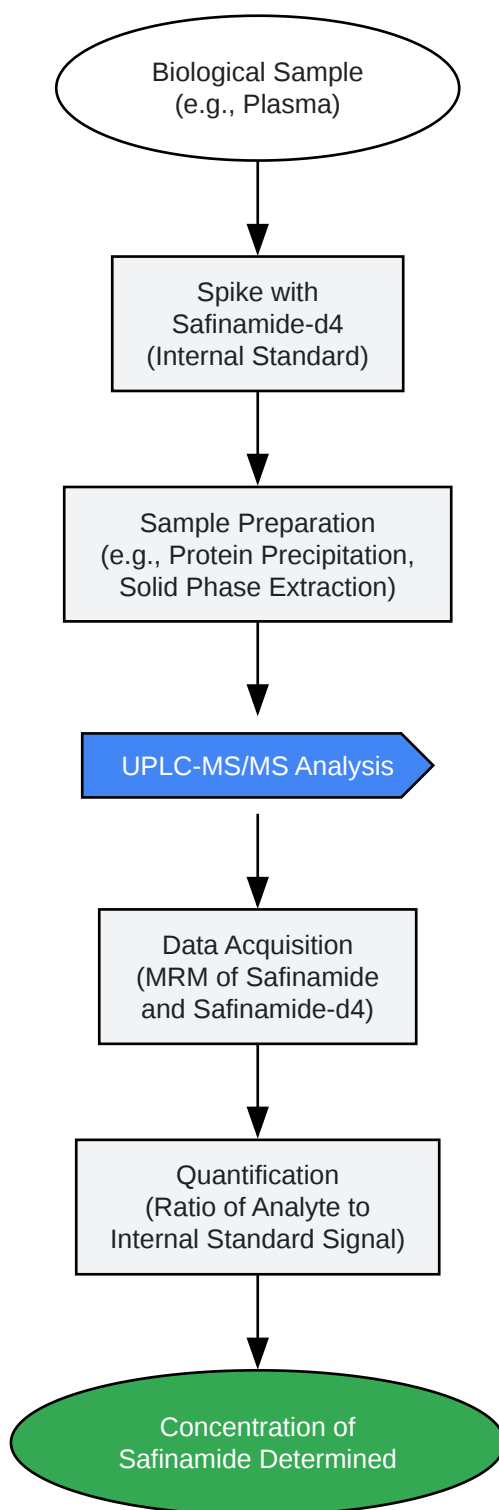


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Caption: Dual mechanism of action of Safinamide.

Experimental Workflow for Quantification of Safinamide

The following diagram outlines a typical experimental workflow for the quantification of Safinamide in a biological sample using Safinamide-d4 as an internal standard.



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